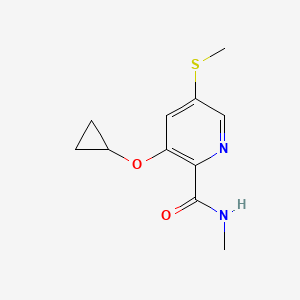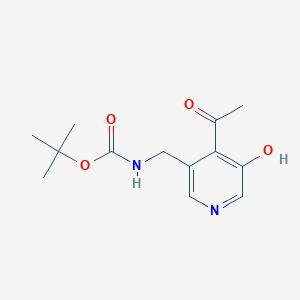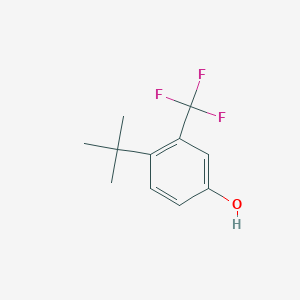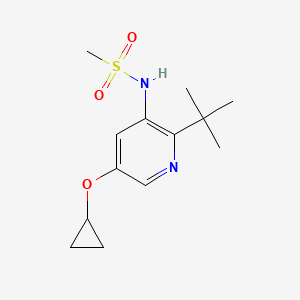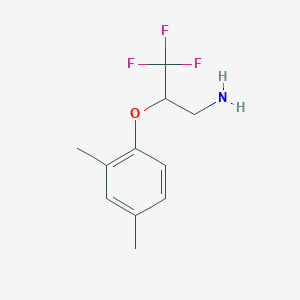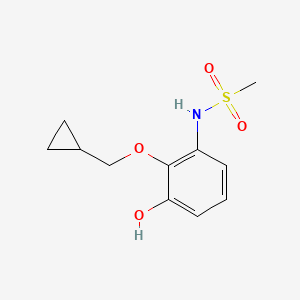
N-(2-(Cyclopropylmethoxy)-3-hydroxyphenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Cyclopropylmethoxy)-3-hydroxyphenyl)methanesulfonamide is a complex organic compound characterized by its unique structure, which includes a cyclopropylmethoxy group, a hydroxyphenyl group, and a methanesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Cyclopropylmethoxy)-3-hydroxyphenyl)methanesulfonamide typically involves multiple steps:
Formation of the Cyclopropylmethoxy Group: This can be achieved through the reaction of cyclopropylmethanol with an appropriate halogenating agent to form cyclopropylmethyl halide, followed by nucleophilic substitution with a phenol derivative.
Introduction of the Hydroxyphenyl Group: The phenol derivative can be synthesized through various methods, including the hydroxylation of a benzene ring.
Formation of the Methanesulfonamide Group: This step involves the reaction of the hydroxyphenyl compound with methanesulfonyl chloride in the presence of a base to form the methanesulfonamide group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the sulfonamide group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic reagents such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-(2-(Cyclopropylmethoxy)-3-hydroxyphenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(2-(Cyclopropylmethoxy)-3-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
N-(2-(Cyclopropylmethoxy)-3-hydroxyphenyl)methanesulfonamide can be compared with other similar compounds, such as:
N-(2-Hydroxyphenyl)methanesulfonamide: Lacks the cyclopropylmethoxy group, which may affect its biological activity and chemical reactivity.
N-(2-(Cyclopropylmethoxy)phenyl)methanesulfonamide: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.
N-(2-(Cyclopropylmethoxy)-3-methoxyphenyl)methanesulfonamide: Contains a methoxy group instead of a hydroxy group, which may alter its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H15NO4S |
|---|---|
Peso molecular |
257.31 g/mol |
Nombre IUPAC |
N-[2-(cyclopropylmethoxy)-3-hydroxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C11H15NO4S/c1-17(14,15)12-9-3-2-4-10(13)11(9)16-7-8-5-6-8/h2-4,8,12-13H,5-7H2,1H3 |
Clave InChI |
JQGCHXLWRSYMOQ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=C(C(=CC=C1)O)OCC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


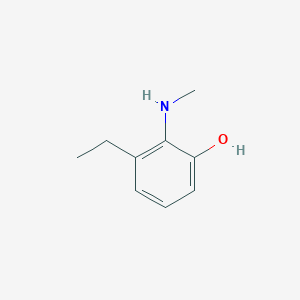
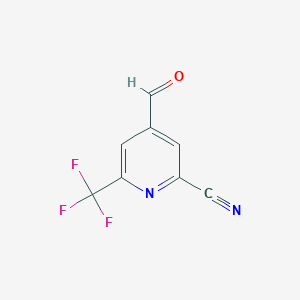
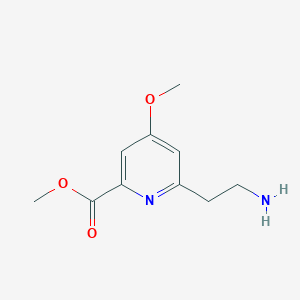

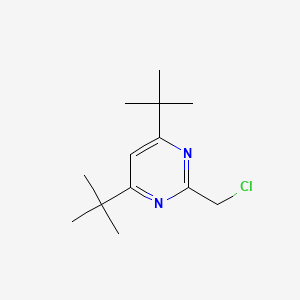
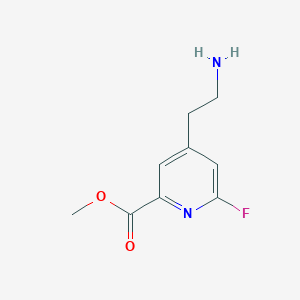

![2-Chloro-6,7-dihydro-4H-pyrano[3,4-D][1,3]oxazole](/img/structure/B14847644.png)

